Lys-(Des-Arg9)-Bradykinin

Description

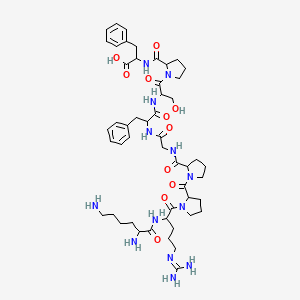

Structure

2D Structure

Properties

IUPAC Name |

2-[[1-[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILVBOHFGXNHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N13O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1032.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Metabolism, and Enzymatic Regulation of Lys Des Arg9 Bradykinin

Enzymatic Formation of Lys-(Des-Arg9)-Bradykinin

This compound, a biologically active peptide, is not a primary product of the kallikrein-kinin system. Instead, it is formed through the enzymatic processing of its precursor, Kallidin (B13266) (also known as Lys-Bradykinin). This conversion is a critical step in modulating the activity of the kinin system, particularly in inflammatory conditions.

Role of Carboxypeptidases in Kinin Processing

Carboxypeptidases are a group of proteolytic enzymes that cleave amino acid residues from the C-terminal end of peptides and proteins. In the context of the kinin system, they play a crucial role in the generation of des-Arg kinins. Specifically, kininase I-type carboxypeptidases are responsible for the removal of the C-terminal arginine residue from kinins. researchgate.net This action converts the primary kinins, Bradykinin (B550075) and Kallidin, into their respective des-Arg metabolites, (Des-Arg9)-Bradykinin and this compound.

Two key carboxypeptidases involved in this process are Carboxypeptidase N (CPN) and Carboxypeptidase M (CPM). researchgate.net CPN is a soluble plasma enzyme, while CPM is a membrane-bound enzyme. researchgate.net Both enzymes efficiently cleave the C-terminal arginine from Kallidin to produce this compound. researchgate.net The activity of these carboxypeptidases is a key regulatory point in determining the balance between the levels of Kallidin and this compound in various tissues and in circulation. While Carboxypeptidase N is a recognized kininase in the blood, studies have suggested that its levels in serum may not fully account for the rapid degradation of kinins observed, indicating the potential involvement of other carboxypeptidases or cofactors. nih.gov

Origin from Kallidin (Lys-Bradykinin)

This compound is directly derived from Kallidin through the action of carboxypeptidases. mdpi.com Kallidin itself is a decapeptide released from low-molecular-weight kininogen (LMWK) by the enzymatic action of tissue kallikrein. The sole difference between Kallidin and this compound is the absence of the C-terminal arginine residue in the latter. This seemingly minor structural change has significant functional consequences, as it shifts the peptide's binding affinity from the Bradykinin B2 receptor to the Bradykinin B1 receptor.

The conversion of Kallidin to this compound is a critical activation step, as this compound is a potent and selective agonist for the B1 receptor. medchemexpress.commedchemexpress.comrndsystems.com This enzymatic conversion is a key event in inflammatory processes where the expression of the B1 receptor is often upregulated.

Pathways of this compound Degradation

The biological activity of this compound is terminated through its enzymatic degradation. Several peptidases are involved in its inactivation, with Angiotensin I-Converting Enzyme (ACE) and various aminopeptidases playing prominent roles.

Involvement of Angiotensin I-Converting Enzyme (ACE)

Angiotensin I-Converting Enzyme (ACE), also known as kininase II, is a key enzyme in the renin-angiotensin system and a major kinin-degrading enzyme. mdpi.com ACE plays a significant role in the inactivation of this compound. Studies have shown that ACE exhibits tripeptidase activity when digesting (Des-Arg9)-Bradykinin, and a similar mechanism is involved in the degradation of this compound. nih.gov

ACE cleaves this compound at the Proline-Phenylalanine bond, releasing the C-terminal tripeptide Ser-Pro-Phe and the N-terminal hexapeptide Lys-Arg-Pro-Pro-Gly-Phe. nih.gov This cleavage effectively inactivates the peptide, preventing its interaction with the B1 receptor. Research indicates that (Des-Arg9)-Bradykinin is rapidly digested by ACE. nih.gov However, the presence of other kinins, such as Bradykinin and Kallidin, can inhibit the cleavage of (Des-Arg9)-Bradykinin by ACE. nih.gov The rate of digestion of this compound by ACE is also influenced by the concentration of chloride ions. nih.gov

Contribution of Aminopeptidases (e.g., Aminopeptidase (B13392206) P, Aminopeptidase N)

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of peptides. Aminopeptidase P (APP) plays a crucial role in the metabolism of kinins, particularly the des-Arg metabolites. mdpi.com Studies have shown a significant inverse correlation between APP activity and the half-life of (Des-Arg9)-Bradykinin, highlighting the importance of this enzyme in its degradation. nih.gov Reduced APP activity can lead to the accumulation of (Des-Arg9)-Bradykinin. nih.gov While the primary role of APP in degrading (Des-Arg9)-Bradykinin is established, its specific contribution to the degradation of this compound is an area of ongoing investigation.

Aminopeptidase N (APN), also known as CD13, is another aminopeptidase that can contribute to the degradation of kinins. However, its specific role and efficiency in the inactivation of this compound are less well-characterized compared to APP.

Other Peptidases and Their Role in Inactivation

Beyond ACE and the aforementioned aminopeptidases, other peptidases can also contribute to the further degradation of the fragments generated from the initial cleavage of this compound. While Carboxypeptidase N is responsible for the formation of this compound, it does not further degrade the resulting peptide. nih.gov However, other carboxypeptidases, such as Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB), have been shown to degrade the fragments produced by ACE cleavage of (Des-Arg9)-Bradykinin. nih.gov For instance, CPA can liberate Phenylalanine from both the pentapeptide and tripeptide fragments. nih.gov The involvement of these and other peptidases in the complete inactivation of this compound and its metabolites underscores the complexity of kinin metabolism.

Bradykinin B1 Receptor B1r Pharmacology and Interactions of Lys Des Arg9 Bradykinin

Lys-(Des-Arg9)-Bradykinin as a Selective B1 Receptor Agonist

This compound is an endogenous peptide that functions as a potent and highly selective agonist for the bradykinin (B550075) B1 receptor (B1R). rndsystems.combohrium.com It is formed through the proteolytic cleavage of bradykinin. medchemexpress.commedchemexpress.com This selectivity is a key aspect of its pharmacological profile, distinguishing it from other kinins that may interact with both B1 and B2 receptors.

This compound demonstrates high binding affinity for the B1 receptor across various species, although slight variations exist. For the human B1 receptor, it exhibits a very high affinity with a reported Ki (inhibition constant) of 0.12 nM. medchemexpress.commedchemexpress.comadooq.comimmunomart.com In mice and rabbits, the affinity is also in the nanomolar range, with Ki values of 1.7 nM and 0.23 nM, respectively. medchemexpress.commedchemexpress.comadooq.comimmunomart.com This potent binding affinity underscores its role as a significant ligand for the B1 receptor. Research indicates that this compound is approximately 16-fold more potent than (des-Arg9)-bradykinin, another B1 receptor agonist. rndsystems.com

Table 1: Binding Affinity (Ki) of this compound for B1 Receptors Across Species

| Species | Ki (nM) |

|---|---|

| Human | 0.12 medchemexpress.commedchemexpress.comadooq.comimmunomart.com |

| Mouse | 1.7 medchemexpress.commedchemexpress.comadooq.comimmunomart.com |

| Rabbit | 0.23 medchemexpress.commedchemexpress.comadooq.comimmunomart.com |

In stark contrast to its high affinity for the B1 receptor, this compound displays very low affinity and minimal agonistic activity at the bradykinin B2 receptor (B2R). medchemexpress.commedchemexpress.comadooq.com For the human B2 receptor, the Ki value is reported to be greater than 30,000 nM, highlighting its profound selectivity for the B1R over the B2R. rndsystems.com This significant difference in binding affinity is a critical determinant of its specific biological effects, which are mediated almost exclusively through the B1 receptor pathway. While Lys-bradykinin can act as an agonist for both B1 and B2 receptors, this compound's activity is restricted to the B1 receptor. researchgate.net

Regulation and Inducibility of B1 Receptor Expression

The expression of the bradykinin B1 receptor is not static; it is highly regulated and can be significantly increased, particularly in response to inflammation and tissue injury.

Under normal physiological conditions, the B1 receptor is typically absent or expressed at very low levels in most tissues. ahajournals.org However, its expression is markedly upregulated in the presence of inflammatory stimuli and tissue damage. ahajournals.org Cytokines, such as interleukin-1 beta (IL-1β), are potent inducers of B1R expression. ahajournals.org For instance, IL-1β has been shown to increase B1R mRNA levels in vascular smooth muscle cells and enhance B1R binding sites in human lung fibroblasts. ahajournals.org This inducibility suggests a key role for the B1R and its agonists, like this compound, in the pathophysiology of inflammatory conditions.

The inducible nature of the B1 receptor makes it a subject of intense research in various tissues and disease models. Following induction by inflammatory agents like lipopolysaccharide (LPS), B1 receptor mRNA expression has been observed in a range of tissues in animal models. researchgate.net Research in mice has demonstrated LPS-induced B1R expression in the bladder, lung, heart, and uterus. researchgate.net The study of B1R expression in these tissues is crucial for understanding its role in inflammatory diseases and for the development of targeted therapies. The receptor's involvement has been implicated in various pathological states, including chronic inflammation, pain, and hypotension. nih.gov

Table 2: Tissues with Induced B1 Receptor Expression in Research Models

| Tissue | Inducing Stimulus |

|---|---|

| Bladder | Lipopolysaccharide (LPS) researchgate.net |

| Lung | Lipopolysaccharide (LPS) researchgate.net |

| Heart | Lipopolysaccharide (LPS) researchgate.net |

| Uterus | Lipopolysaccharide (LPS) researchgate.net |

| Rat Portal Vein | Tissue Injury ahajournals.org |

Molecular Mechanisms and Intracellular Signaling Pathways Mediated by Lys Des Arg9 Bradykinin

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The binding of Lys-(Des-Arg9)-Bradykinin to the B1R initiates a cascade of intracellular events through the activation of heterotrimeric G-proteins. This process is fundamental to translating the extracellular signal into a cellular response.

Upon activation by agonists like this compound, the B1R couples to specific G-protein subunits to transduce its signal. Research indicates that the B1R, much like the B2R, primarily couples to G-proteins of the Gαq/11 and Gαi families. biocrick.combiocrick.comuni-muenchen.de This dual coupling allows the receptor to engage multiple downstream effector systems simultaneously, leading to a complex and integrated cellular response.

The coupling of the activated B1R to Gαq directly stimulates the enzyme Phospholipase C (PLC). biocrick.combiocrick.comuni-muenchen.de PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). uni-muenchen.de IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This mobilization of intracellular Ca2+ is a critical signaling event that influences a wide array of cellular functions. nih.gov

Studies on rat trigeminal ganglion neurons demonstrated that the B1R agonist this compound effectively increases intracellular Ca2+ levels even when extracellular Ca2+ is absent, confirming the release from internal stores. nih.gov Interestingly, one study in this specific cell type suggested the Ca2+ increase was independent of PLC but was instead linked to the inhibition of adenylyl cyclase via Gαi coupling, which in turn mobilized Ca2+ through ryanodine (B192298) receptors. nih.gov

Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) | Reference |

|---|---|---|---|

| B1 | Human | 0.12 | medchemexpress.comrndsystems.comadooq.com |

| B1 | Mouse | 1.7 | adooq.com |

| B1 | Rabbit | 0.23 | adooq.com |

| B2 | Human | > 30,000 | biocrick.comrndsystems.com |

Cellular Responses and Functional Outcomes of B1R Activation

The signaling cascades initiated by this compound culminate in a variety of cellular responses, particularly within the immune system. These outcomes highlight the compound's role in modulating inflammation and immune cell function.

Activation of the B1R by this compound can significantly alter cytokine production by immune cells. nih.govatsjournals.org A notable example is its effect on human monocyte-derived dendritic cells (hMo-DCs). In these cells, this compound has been shown to enhance the secretion of the biologically active IL-12p70 heterodimer, while simultaneously inhibiting the production of the IL-12p40 subunit. medchemexpress.comnih.govatsjournals.org This differential regulation of IL-12 production points to a sophisticated mechanism for modulating T-helper cell responses, which are critical for directing the adaptive immune response. atsjournals.org

This compound exerts a profound influence on the migration and function of monocyte-derived dendritic cells. nih.govatsjournals.org While the compound itself does not act as a direct chemoattractant for mature hMo-DCs, pretreating these cells with this compound inhibits their subsequent migration. medchemexpress.comnih.govatsjournals.org This finding suggests that B1R activation may play a role in retaining mature, antigen-presenting DCs at sites of inflammation, thereby altering their trafficking to regional lymph nodes. nih.govatsjournals.orgatsjournals.org This modulation of migration, coupled with its effects on cytokine secretion, underscores the compound's importance in shaping immune responses, especially in inflammatory conditions such as asthma where B1R expression is known to be elevated. nih.govatsjournals.org

Effects of this compound on Monocyte-Derived Dendritic Cells (hMo-DCs)

| Effect | Cell Type | Observation | Reference |

|---|---|---|---|

| Cytokine Production | Mature hMo-DCs | Enhances IL-12p70 secretion | medchemexpress.comnih.gov |

| Cytokine Production | Mature hMo-DCs | Inhibits IL-12p40 secretion | nih.govatsjournals.org |

| Cell Migration | Mature hMo-DCs | Not directly chemotactic | nih.govatsjournals.org |

| Cell Migration | Mature hMo-DCs | Pretreatment inhibits subsequent migration | medchemexpress.comnih.gov |

Both B1 and B2 receptors are capable of activating the mitogen-activated protein kinase (MAPK) pathway, which involves the phosphorylation and activation of the extracellular signal-regulated kinases 1/2 (ERK1/2). biocrick.comuni-muenchen.de This pathway is central to regulating cell growth, differentiation, and proliferation. The Gαi subunit is implicated in the stimulation of this cascade by both receptors. biocrick.combiocrick.com However, the dynamics of ERK1/2 activation can differ between the two receptors. For example, studies with dual-agonists have shown that while B2R activation can lead to a sustained phosphorylation of ERK1/2, the kinetics through B1R can be more transient. nih.gov Furthermore, in certain cellular contexts, such as head and neck squamous cell carcinoma, B1R agonists like des-Arg9-BK failed to induce ERK1/2 phosphorylation, whereas B2R agonists prompted a robust response. nih.gov These findings indicate that the specific cellular environment and the nature of the agonist can lead to distinct signaling outcomes through the ERK1/2 pathway upon B1R versus B2R activation.

Structure Activity Relationship Sar Studies and Analog Development of Lys Des Arg9 Bradykinin

Identification of Critical Amino Acid Residues for B1R Agonism and Binding Affinity

The interaction of Lys-(Des-Arg9)-Bradykinin with the B1R is highly dependent on its specific amino acid sequence. Modifications at both the N-terminal and C-terminal ends, as well as substitutions of key internal residues, have profound effects on its binding affinity and agonist activity.

N-Terminal and C-Terminal Modifications

N-Terminal Modifications: The N-terminal lysine (B10760008) residue plays a significant role in the binding of this compound to the B1R. The addition of a second lysine residue at the N-terminus to form Lys-Lys-(Des-Arg9)-Bradykinin can influence binding and activity, and this modification is often seen in the development of B1R antagonists derived from this scaffold. nih.gov Acylation of the N-terminal amino group is a common strategy to enhance metabolic stability. For instance, N-terminal acylation of a B1R antagonist analog with a bulky and hydrophobic 2,3,4,5,6-pentafluorocinnamic acid (F5c) was shown to retain high antagonist activity. nih.gov

C-Terminal Modifications: The C-terminal region of this compound is critical for its agonist activity. The C-terminal phenylalanine (Phe8) is considered the active group responsible for receptor stimulation. nih.gov Modifications to this residue have been a key strategy in converting B1R agonists into antagonists. The removal of the aromaticity at position 8, for example by substituting phenylalanine with leucine (B10760876) ([Leu8]des-Arg9-bradykinin) or cyclohexylalanine ([Cha8]des-Arg9-bradykinin), results in pure and competitive B1R antagonists. nih.gov

Importance of Specific Residues (e.g., Lysine at N-terminal, Proline, Phenylalanine)

Lysine at N-terminal: The positively charged N-terminal lysine is crucial for the high binding affinity of this compound to the B1R. mdpi.com This residue is believed to interact with negatively charged residues in the receptor's binding pocket, contributing to the initial binding event. While removal of the N-terminal lysine in des-Arg9-bradykinin results in a significant drop in potency, the presence of a basic residue at this position is a key feature for high-affinity B1R ligands.

Proline Residues: The two proline residues at positions 2 and 3 (Pro2, Pro3) in the this compound sequence are important for maintaining the peptide's conformation. These residues introduce kinks in the peptide backbone, which are thought to orient the other key residues correctly for optimal interaction with the B1R.

Phenylalanine Residues: this compound contains two phenylalanine residues at positions 5 and 8. As mentioned previously, the C-terminal Phe8 is paramount for agonist activity. nih.gov Its aromatic side chain is essential for activating the receptor. The phenylalanine at position 5 (Phe5) is also important for binding, and substitutions at this position can modulate both affinity and activity.

Design and Synthesis of this compound Agonist Analogs

The development of this compound agonist analogs has primarily focused on improving their metabolic stability to prolong their duration of action for research and potential therapeutic purposes.

Strategies for Enhanced Metabolic Stability

A major challenge in the use of peptide-based compounds is their rapid degradation by proteases in the body. Key strategies to enhance the metabolic stability of this compound agonists include:

N-terminal Modification: Acetylation of the N-terminal lysine can protect the peptide from degradation by aminopeptidases. nih.gov

Substitution with Unnatural Amino Acids: Incorporating D-amino acids, which are not recognized by most proteases, can significantly increase the half-life of the peptide. For example, the introduction of a D-amino acid at position 7 has been shown to confer resistance to enzymatic degradation.

Modification of the Peptide Backbone: Introducing modifications to the peptide bonds themselves can also hinder enzymatic cleavage.

Preclinical Research Applications and Biological Impact in Experimental Models

Investigations in Animal Models of Inflammation and Pain

The inducible nature of the B1 receptor makes its activation by Lys-(Des-Arg9)-Bradykinin a critical component of persistent inflammatory states and associated pain.

In animal models, the B1 receptor system has been shown to play a significant role in the development of hyperalgesia following an inflammatory insult. Studies using the related B1 agonist, des-Arg9-bradykinin, have demonstrated that while the compound does not induce hyperalgesia on its own in naive tissue, its administration following an inflammatory challenge leads to significant pain responses. nih.gov For instance, after joint inflammation was induced in rats using Freund's complete adjuvant, intra-articular injection of des-Arg9-bradykinin caused a marked reduction in the tolerated load on the affected limb, indicating mechanical hyperalgesia. nih.gov Similarly, following UV irradiation of a rat's paw, intravenous administration of des-Arg9-bradykinin induced thermal hyperalgesia. nih.gov These pain responses are specifically mediated by the B1 receptor, as they can be blocked by co-administration of a B1 receptor antagonist like des-Arg9-[Leu8]-bradykinin, but not by a B2 receptor antagonist such as Hoe 140. nih.gov The inflammatory mediator interleukin-1 beta also primes the system, enabling des-Arg9-bradykinin to induce both thermal and mechanical hyperalgesia. nih.gov This suggests that under conditions of chronic inflammation, the upregulated B1 receptors contribute significantly to the transduction of nociceptive information. nih.gov

This compound and its analogue des-Arg9-bradykinin are involved in modulating various aspects of the inflammatory response. In a rat model of pleurisy, des-Arg9-bradykinin induced a time-dependent migration of leukocytes into the pleural cavity. nih.gov Interestingly, this particular inflammatory response appeared to be independent of B1 receptor activation and was instead largely dependent on the activation of resident mast cells and the subsequent release of histamine (B1213489) and/or serotonin. nih.gov

In other contexts, the B1 receptor plays a more direct role. Activation of the B1 receptor by this compound can influence immune cell function. For example, it has been shown to alter the migration and production of interleukin-12 (B1171171) in human monocyte-derived dendritic cells. medchemexpress.commedchemexpress.com Specifically, this compound enhances the secretion of the pro-inflammatory cytokine IL-12p70 while inhibiting the secretion of IL-12p40. medchemexpress.commedchemexpress.com This modulation of cytokine production highlights a mechanism through which the B1 receptor system can directly influence the nature and progression of an inflammatory response.

Cardiovascular System Studies in Experimental Animals

The cardiovascular effects of this compound are pronounced, particularly in experimental models where B1 receptors are upregulated, such as in the presence of bacterial endotoxins.

This compound is a potent hypotensive agent that acts by reducing peripheral vascular resistance. rndsystems.comtocris.comtargetmol.com This effect is particularly evident in animal models pre-treated with bacterial lipopolysaccharide (LPS), an endotoxin (B1171834) that induces B1 receptor expression. nih.govnih.gov In LPS-pretreated rabbits, intra-arterial administration of this compound causes an acute and transient drop in blood pressure. medchemexpress.comnih.gov This hypotensive response is significantly more potent than that induced by des-Arg9-bradykinin. rndsystems.comtocris.comnih.gov Studies have shown that this compound is approximately 16-fold more potent than des-Arg9-bradykinin. tocris.comtargetmol.com

The duration of the hypotensive effect of naturally occurring B1 agonists is typically brief due to metabolic degradation by enzymes like angiotensin I converting enzyme (ACE) and aminopeptidase (B13392206) M. nih.gov The use of metabolically protected B1 receptor agonists in experimental models has demonstrated that preventing this degradation leads to a more pronounced and prolonged hypotensive state. nih.gov Similarly, in young Brown/Norway rats pretreated with endotoxin, intravenously injected des-Arg9-bradykinin produced a hypotensive effect comparable in potency to bradykinin (B550075) itself. nih.gov This response was inhibited by a B1 receptor antagonist, confirming the receptor's involvement. nih.gov

Isolated vascular tissues have been invaluable in characterizing the function of the B1 receptor. In these ex vivo models, the response to B1 agonists like this compound is often not present in freshly isolated tissue but develops over several hours of incubation, a process that is dependent on protein synthesis. mdpi.comnih.gov

Human Umbilical Vein (HUV): The HUV is a well-characterized human tissue that expresses both B1 and B2 receptors. researchgate.net In isolated HUV rings, des-Arg9-bradykinin produces a dose-dependent contractile response that increases in a time-dependent manner. nih.gov For example, the maximal response to des-Arg9-bradykinin, as a percentage of the maximum contraction elicited by serotonin, increased from 10% at 15 minutes to 80% at 300 minutes of incubation. nih.gov this compound is significantly more potent than des-Arg9-bradykinin in this preparation, reflecting its higher affinity for the human B1 receptor. researchgate.netnih.gov This contractile response is mediated by B1 receptors, as it can be competitively antagonized by B1-selective antagonists like Lys-[Leu8]des-Arg9-BK. researchgate.netnih.gov The upregulation of this response can be prevented by protein synthesis inhibitors (e.g., cycloheximide) and anti-inflammatory steroids (e.g., dexamethasone). nih.gov

Rabbit Aorta: Similar to the HUV, the isolated rabbit aorta develops a contractile response to des-Arg9-bradykinin after a period of in vitro incubation. nih.gov This upregulation process can be enhanced by cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2) and inhibited by glucocorticoids. nih.gov

Other Vascular Tissues: In rabbit isolated mesenteric arteries, des-Arg9-bradykinin induces a relaxant effect that is also acquired during in vitro incubation. nih.gov In contrast, it causes a contraction in the pig coronary artery, an effect that does not depend on the endothelium and appears to be mediated directly through B1 receptors on the smooth muscle. nih.gov

Table 1: Summary of this compound Activity in Preclinical Models

| Model System | Biological Effect | Key Findings | Reference(s) |

|---|---|---|---|

| Inflammation & Pain | |||

| Rat (Freund's Adjuvant) | Mechanical Hyperalgesia | B1 agonist des-Arg9-BK induces hyperalgesia only after inflammatory insult. | nih.gov |

| Rat (UV Irradiation) | Thermal Hyperalgesia | B1 agonist des-Arg9-BK reduces paw withdrawal latency after inflammation. | nih.gov |

| Rat (Pleurisy Model) | Leukocyte Migration | des-Arg9-BK induces cell migration, largely dependent on mast cell activation. | nih.gov |

| Cardiovascular | |||

| Rabbit (LPS-treated) | Hypotension | Lys-(Des-Arg9)-BK is a potent hypotensive agent, reducing peripheral vascular resistance. | rndsystems.commedchemexpress.comnih.gov |

| Rat (Endotoxin-treated) | Hypotension | des-Arg9-BK induces a hypotensive response inhibited by a B1 antagonist. | nih.gov |

| Human Umbilical Vein | Vasoconstriction | Time-dependent increase in contractile response to B1 agonists. Lys-(Des-Arg9)-BK is highly potent. | nih.govnih.gov |

| Rabbit Aorta | Vasoconstriction | Contractile response to B1 agonists develops over time in vitro and is modulated by cytokines. | nih.gov |

| Other Models | |||

| COVID-19 Patients | Pro-inflammatory | Plasma levels of des-Arg9-BK are elevated; B1R expression is increased in liver tissue. | frontiersin.org |

Other Experimental Disease Models

The investigation into the this compound/B1R axis extends to other disease models, highlighting its potential role in a variety of pathologies. A notable recent example is in the context of COVID-19. Studies involving patients with COVID-19 found significantly elevated plasma levels of des-Arg9-bradykinin compared to healthy controls. frontiersin.org This was accompanied by increased expression of the B1 receptor in post-mortem liver specimens from these patients, particularly in areas showing congestion, steatosis, and necrosis. frontiersin.org These findings suggest that the des-Arg9-bradykinin/B1R axis is associated with the acute hepatic dysfunction observed in SARS-CoV-2 infection and may contribute to the systemic inflammatory response, or "bradykinin storm," hypothesized to occur in severe cases. frontiersin.org

In the isolated, perfused cat pulmonary vascular bed, des-Arg9-bradykinin produces tone-dependent responses. nih.gov Under low-tone conditions, it causes vasoconstriction, which appears to be mediated by the release of catecholamines. nih.gov In contrast, under conditions of elevated vascular tone, it produces a vasodilator response that is mediated by the release of nitric oxide from the endothelium. nih.gov Both effects were shown to be mediated by the B1 receptor. nih.gov

Studies in Models of Erectile Dysfunction

The role of this compound, a potent and selective agonist of the bradykinin B1 receptor (B1R), has been investigated in preclinical models of erectile dysfunction (ED), particularly in contexts where inflammation and tissue stress are underlying pathological factors. medchemexpress.comrndsystems.comtargetmol.com The B1R is not typically expressed in high levels in healthy tissues but is significantly upregulated in response to inflammatory stimuli or tissue injury. nih.govoup.com This inducible nature positions the B1R and its agonists as key players in pathological conditions rather than normal physiological processes. nih.gov

Experimental research using a rat model of cold stress-induced ED has provided significant insights into the potential involvement of the B1R pathway in penile erection mechanisms. oup.comnih.gov In these studies, long-term, intermittent exposure to cold was used to induce a state of ED, which was hypothesized to involve endothelial damage in the erectile tissue. nih.govresearchgate.net The results indicated that cold stress led to a significant impairment of erectile function, characterized by decreased erection frequency, prolonged erection latency time, and a lower ratio of intracavernosal pressure to mean arterial pressure (ICP/MAP). oup.comnih.gov

Crucially, this functional decline was associated with a marked overexpression of the B1R in the cavernous sinus endothelium of the erectile tissue. nih.gov The study also observed increased levels of inflammatory cytokines and fibrosis within the penile tissue. oup.com While the studies focused on the therapeutic effects of a B1R antagonist, the findings strongly implicate the B1R activation pathway in the pathophysiology of this ED model. oup.comnih.gov The fact that blocking the B1R enhanced erectile function suggests that stimulation of this receptor by an agonist like this compound contributes to the endothelial dysfunction and tissue fibrosis observed in this experimental setting. oup.com

| Parameter | Control Group | Cold Stress (ED) Group | Impact of Cold Stress |

|---|---|---|---|

| Erection Frequency | Normal | Decreased | ▼ |

| Erection Latency Time | Normal | Prolonged | ▲ |

| ICP/MAP Ratio | Normal | Decreased | ▼ |

| B1 Receptor Expression | Low / Basal | Overexpressed | ▲ |

| Inflammatory Cytokines (TNF-α, IL-6) | Low / Basal | Increased | ▲ |

| Penile Fibrosis | Normal | Increased | ▲ |

This table summarizes findings from a preclinical rat model where erectile dysfunction (ED) was induced by cold stress. The data illustrates the negative impact on erectile function and the associated upregulation of the B1 receptor, suggesting its role in the pathology. oup.comnih.gov

Renin-Angiotensin System Interactions in Experimental Settings

This compound has significant interactions with the renin-angiotensin system (RAS), primarily through its metabolism by Angiotensin-Converting Enzyme (ACE). nih.gov ACE, a central enzyme in the RAS, is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. researchgate.net However, ACE also functions as a kininase, an enzyme that degrades kinins like bradykinin and its metabolites. nih.govnih.gov Therefore, the degradation of this compound represents a direct point of intersection between the kallikrein-kinin and renin-angiotensin systems.

In vitro studies examining the digestion of various kinins by ACE have shown that des-Arg9-bradykinin is a substrate for the enzyme. nih.gov Unlike the degradation of bradykinin, which involves cleavage at two sites, ACE acts on des-Arg9-bradykinin through tripeptidase activity, resulting in a single cleavage. nih.gov This process yields the pentapeptide Arg-Pro-Pro-Gly-Phe and the tripeptide Ser-Pro-Phe. nih.gov The rate of this enzymatic degradation is notably dependent on the concentration of chloride ions; des-Arg9-bradykinin is not digested by ACE in the absence of sodium chloride, with the rate increasing as chloride concentration rises. nih.gov

| Substrate | Angiotensin-Converting Enzyme (ACE) Action | Major Cleavage Products |

|---|---|---|

| Bradykinin | Dipeptidase (two cleavages) | Arg-Pro-Pro-Gly-Phe + Ser-Pro + Phe-Arg |

| Lys-Bradykinin | Dipeptidase (two cleavages) | Lys-Arg-Pro-Pro-Gly-Phe + Ser-Pro + Phe-Arg |

| (Lys)-Des-Arg9-Bradykinin | Tripeptidase (single cleavage) | (Lys)-Arg-Pro-Pro-Gly-Phe + Ser-Pro-Phe |

This table outlines the different ways Angiotensin-Converting Enzyme (ACE) metabolizes bradykinin and its derivatives, based on in vitro digestion studies. nih.gov

Further research has quantified the metabolic stability of des-Arg(9)-BK in human serum and the impact of ACE inhibition. nih.gov These studies revealed that des-Arg(9)-BK has a substantially longer half-life (mean: 643 seconds) compared to bradykinin (mean: 27 seconds). nih.gov While ACE inhibitors increase the half-life of both peptides, the effect is far more pronounced for bradykinin (a 9.0-fold increase) than for des-Arg(9)-BK (a 2.2-fold increase). nih.gov This suggests that while ACE contributes to the degradation of des-Arg(9)-BK, other enzymatic pathways may also play a significant role, or the peptide is simply a less preferred substrate for ACE compared to bradykinin. nih.govnih.gov

| Compound | Mean Half-Life in Serum (seconds) | Fold Increase in Half-Life with ACE Inhibitor |

|---|---|---|

| Bradykinin | 27 +/- 10 | 9.0 |

| des-Arg(9)-Bradykinin | 643 +/- 436 | 2.2 |

This table compares the stability of bradykinin and its metabolite des-Arg(9)-bradykinin in human serum and their potentiation by an Angiotensin-Converting Enzyme (ACE) inhibitor. nih.gov

Advanced Methodological and Analytical Approaches for Lys Des Arg9 Bradykinin Research

Peptide Synthesis Methodologies

The chemical synthesis of Lys-(Des-Arg9)-Bradykinin and its analogs is fundamental to investigating its structure-activity relationships and therapeutic potential.

Solid-Phase Peptide Synthesis Techniques for this compound and Analogs

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing this compound and its derivatives. This method involves assembling the peptide chain on a solid resin support. A common approach utilizes a Beckman peptide synthesizer where the couplings are performed using the symmetrical anhydride (B1165640) procedure. nih.govresearchgate.net Following the assembly of the peptide on the resin, the cleavage of the peptide from the resin is typically accomplished using strong acids like liquid hydrogen fluoride (B91410) (HF). nih.govresearchgate.net

Post-cleavage, purification is a critical step to ensure the high purity of the synthesized peptide. This is often achieved through a combination of chromatographic techniques, including ion-exchange chromatography on materials like carboxymethyl-cellulose and gel filtration using resins such as Bio-Gel P2. nih.govresearchgate.net The purity of the final peptide is then rigorously assessed using a battery of analytical methods, including thin-layer chromatography (TLC), paper electrophoresis, amino acid analysis, and elemental analysis. nih.govresearchgate.net

This robust synthesis and purification strategy has been successfully employed to create a series of analogs of des-Arg9-bradykinin to probe the biological importance of each amino acid residue. nih.govresearchgate.net For instance, systematic replacement of each residue with L-alanine has been performed to identify key residues for receptor interaction. Furthermore, the phenylalanine residues at positions 5 and 8 have been substituted with other amino acids such as L-tyrosine methyl ether, L-cyclohexylalanine, D-phenylalanine, and L-leucine to explore the impact of these changes on biological activity. nih.govresearchgate.net

In Vitro Receptor Binding and Functional Assays

A suite of in vitro assays is available to characterize the interaction of this compound with its receptor and to determine its functional consequences.

Radioligand Binding Competition Assays for Receptor Affinity

Radioligand binding competition assays are a primary tool for determining the affinity of this compound for the bradykinin (B550075) B1 receptor. These assays measure the ability of the unlabeled peptide to compete with a radiolabeled ligand for binding to the receptor. The results are typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

This compound is a potent and highly selective agonist for the B1 receptor, with low inhibitory activity at B2 receptors. medchemexpress.comadooq.com It has been shown to have a Ki of 0.12 nM for the human B1 receptor. medchemexpress.comadooq.comrndsystems.comtocris.comnovoprolabs.com Its affinity for other species' B1 receptors has also been determined, with a Ki of 1.7 nM for the mouse B1 receptor and 0.23 nM for the rabbit B1 receptor. medchemexpress.comadooq.comnovoprolabs.com In contrast, its affinity for the human B2 receptor is significantly lower, with a reported Ki of over 30,000 nM. rndsystems.comtocris.com

| Receptor | Species | Ki (nM) |

|---|---|---|

| B1 | Human | 0.12 |

| B1 | Mouse | 1.7 |

| B1 | Rabbit | 0.23 |

| B2 | Human | >30,000 |

Isolated Organ Bath Bioassays for Agonist/Antagonist Activity

Isolated organ bath bioassays are classical pharmacological preparations used to assess the functional activity of this compound as an agonist or to test the activity of potential antagonists. These assays utilize isolated tissues that express the B1 receptor, and the response, typically muscle contraction or relaxation, is measured in response to the application of the compound.

The rabbit isolated aorta is a commonly used tissue for these studies. nih.govresearchgate.netnih.gov In this preparation, the contractile response to kinins increases in a time-dependent manner, a process that can be blocked by protein synthesis inhibitors, indicating an upregulation of the B1 receptor. nih.gov This preparation has been instrumental in structure-activity relationship studies of des-Arg9-bradykinin analogs. nih.govresearchgate.net The human umbilical vein is another valuable tissue for these bioassays. mdpi.com In this tissue, Lys-[Leu8]des-Arg9-BK has been shown to be a competitive antagonist of Lys-des-Arg9-BK with a high potency, demonstrating a pA2 value of 7.99. mdpi.com

Cell-Based Assays for Receptor Activation and Signaling

Cell-based assays provide a powerful platform to investigate the cellular responses following B1 receptor activation by this compound. These assays can measure a variety of downstream signaling events and cellular functions.

For example, the effect of this compound on the migration of human monocyte-derived dendritic cells (hMo-DCs) has been studied. medchemexpress.com In these studies, pretreatment with this compound was found to reduce the migration of mature hMo-DCs. medchemexpress.com Furthermore, at a concentration of 10 μM, it was shown to enhance the secretion of the pro-inflammatory cytokine IL-12p70 while inhibiting the secretion of the IL-12p40 subunit by mature hMo-DCs. medchemexpress.com

Other studies have utilized cultured guinea-pig tracheal smooth muscle cells to investigate the signaling pathways activated by bradykinin receptor agonists. researchgate.net In this system, Lys-des-Arg9-bradykinin (0.1 nM–10 mM) had no effect on ouabain-sensitive 86Rb+ uptake, a measure of Na+-K+ pump activity. researchgate.net this compound has also been shown to induce the epidermal growth factor receptor (EGFR) and downstream signaling through the MAPK1/3 activation mechanism, which in turn modulates neutrophil migration by upregulating MMP-2 and MMP-9 in breast cancer cells. nih.gov

Bioanalytical Quantification Methods

Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. A variety of bioanalytical methods have been developed for this purpose.

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have been developed for the detection of des-Arg9-bradykinin. nih.gov One highly sensitive RIA utilizes a monoclonal antibody (clone OLNBK-5) and carboxypeptidase B-treated [Tyr5]-bradykinin as the labeled antigen. nih.gov This assay achieved a 50% inhibition of radioactive peptide binding at a concentration of 0.08 ± 0.03 nM of des-Arg9-bradykinin. nih.gov A sensitive chemiluminescence enzyme immunoassay (CLEIA) has also been established, with a detection limit of 27 fmol/ml and a half-maximal saturation concentration of 1530 fmol/ml for des-Arg9-BK. nih.gov

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the quantification of this compound and other kinin peptides due to its high specificity and sensitivity. waters.comuni-duesseldorf.defrontiersin.orgresearchgate.netscienceopen.com These methods often employ solid-phase extraction (SPE) for sample clean-up and can achieve quantification limits in the low pg/mL range. waters.comuni-duesseldorf.deresearchgate.net For instance, an improved SPE-LC-MS/MS method using an ionKey/MS system has been developed for the quantification of bradykinin in human plasma, where [Lys-des-Arg9]-bradykinin was used as the internal standard. waters.com Another targeted LC-MS/MS platform has been established for the simultaneous determination of multiple peptides in the kallikrein-kinin system, including des-Arg(9)-bradykinin. researchgate.net

| Method | Key Features | Sensitivity |

|---|---|---|

| Radioimmunoassay (RIA) | Uses monoclonal antibody OLNBK-5 | IC50: 0.08 ± 0.03 nM |

| Chemiluminescence Enzyme Immunoassay (CLEIA) | Utilizes DIG-anti-DIG system | Detection Limit: 27 fmol/ml |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity and sensitivity, often with SPE | Quantification limits in the low pg/mL range |

Chemiluminescence Enzyme Immunoassays (CLEIA)

Chemiluminescent immunoassays (CLIA) represent a significant advancement in the sensitive detection of peptides like this compound. This method combines the high specificity of antigen-antibody interactions with the high sensitivity of chemiluminescent detection. In a typical CLEIA, an enzyme-labeled antibody or antigen binds to the target analyte, and the subsequent addition of a substrate results in a chemical reaction that emits light. The intensity of the emitted light, measured in Relative Light Units (RLU), is directly proportional to the concentration of the analyte. sigmaaldrich.com This technique offers advantages over traditional colorimetric ELISA methods, including faster reaction times, higher signal-to-noise ratios, and enhanced sensitivity, capable of detecting concentrations in the zeptomole (10-21 mol) range. sigmaaldrich.com

A specific chemiluminescence enzyme immunoassay has been developed for the quantification of des-Arg9-bradykinin, a closely related peptide that exhibits complete cross-reactivity with this compound in certain antibody systems. nih.gov This assay utilized a polyclonal rabbit antiserum and demonstrated high specificity, with negligible cross-reactivity for native kinins that possess the C-terminal arginine residue, such as bradykinin and Lys-bradykinin. nih.gov The sensitivity of this CLEIA system was notable, with a detection limit of 27 fmol/ml and a half-maximal saturation concentration of 1530 fmol/ml for des-Arg9-BK. nih.gov

Table 1: Performance Characteristics of a CLEIA for des-Arg9-Bradykinin

| Parameter | Value |

|---|---|

| Detection Limit | 27 fmol/ml |

| Half-Maximal Saturation (IC50) | 1530 fmol/ml |

| Cross-Reactivity with Bradykinin | Not significant |

Data sourced from a study on a CLEIA developed for des-Arg9-bradykinin, which shows full cross-reactivity with this compound. nih.gov

This analytical tool has proven effective in in-vitro and in-vivo applications, for instance, in measuring the kinetic profile of des-Arg9-BK in rabbit plasma activated by kaolin. nih.gov Research has shown that the concentration and persistence of both bradykinin and des-Arg9-BK were increased in the presence of an angiotensin-converting enzyme (ACE) inhibitor like enalaprilat. nih.gov Furthermore, in rabbits treated with bacterial lipopolysaccharide, this CLEIA detected an increase in plasma immunoreactive des-Arg9-BK, an effect that was potentiated in animals also treated with an ACE inhibitor. nih.gov These findings underscore the utility of CLEIA as a robust method for investigating the kininase I pathway and the dynamics of B1 receptor agonists. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for the definitive identification and precise quantification of peptides, including this compound, in complex biological matrices like plasma. nih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, providing exceptional sensitivity and specificity that can distinguish between structurally similar peptides. nih.govwaters.com

The challenge in analyzing peptides like bradykinin and its metabolites lies in their low abundance, short half-lives, and the potential for ex-vivo generation during sample collection. nih.govnih.gov LC-MS/MS platforms have been developed to overcome these challenges, allowing for the comprehensive and simultaneous determination of multiple active kinins and their metabolites. nih.gov These methods typically involve solid-phase extraction (SPE) for sample clean-up and concentration, followed by UPLC (Ultra-Performance Liquid Chromatography) separation and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. lcms.czbrighamandwomens.org

A validated LC-MS/MS platform for the simultaneous measurement of bradykinin, kallidin (B13266), des-Arg(9)-bradykinin, and des-Arg(10)-kallidin (another name for this compound) demonstrated a broad calibration curve range, from as low as 2.0-15.3 pg/mL up to 1000 pg/mL, covering the expected concentrations in various physiological and disease states. nih.gov The applicability of such sensitive platforms has been proven by successfully detecting endogenous kinin levels in the low pg/mL range in healthy volunteers. nih.gov

Table 2: Dynamic Range of LC-MS/MS for Bradykinin Metabolites

| Analyte | Dynamic Range (in human plasma/serum) |

|---|---|

| des Arg 9 - bradykinin (DABK) | 20 - 5000 pg/mL |

| Angiotensin II | 2 - 500 pg/mL |

Data from a simultaneous determination method for angiotensin and bradykinin metabolites. brighamandwomens.org

Research utilizing LC-MS/MS has provided valuable insights into the role of these peptides in various conditions. For example, one study measured des-Arg⁹-BK concentrations in the plasma of COVID-19 patients and control subjects. researchgate.net The findings revealed significantly different levels between the two groups, highlighting the potential involvement of the kallikrein-kinin system in the pathophysiology of the disease. researchgate.net

Table 3: Plasma Concentrations of des-Arg⁹-BK in a Clinical Study

| Patient Group | Mean Concentration (± SD) |

|---|---|

| COVID-19 Patients (n=18) | 786.3 ± 658.4 pg/mL |

Data from a study comparing plasma levels in COVID-19 and control patients using LC-MS/MS. researchgate.net

The continuous improvement of LC-MS/MS methodologies, including the development of microfluidic chromatographic systems, further enhances the sensitivity and robustness of peptide analysis, making it an indispensable tool for research on this compound. waters.com

Q & A

Q. What experimental models are recommended for studying the physiological effects of this compound?

- Methodological Answer : Neonatal rat trigeminal ganglion neurons are validated models for calcium signaling assays, as shown in studies where this compound induced dose-dependent intracellular Ca²⁺ flux (F/F0 ratio) via B1 receptors . Other models include:

- In vitro : HEK293 cells transfected with human/mouse B1 receptors.

- In vivo : Inflammation models (e.g., carrageenan-induced paw edema in rodents) to assess B1-mediated vascular permeability .

Q. How should researchers validate the purity and stability of this compound in experimental setups?

- Methodological Answer : Use HPLC (≥95% purity threshold) and mass spectrometry for structural confirmation. Stability tests should include:

- Storage : -20°C in lyophilized form (avoid repeated freeze-thaw cycles).

- Buffers : Reconstitute in DMSO or PBS (pH 7.4) with protease inhibitors for in vitro assays .

Advanced Research Questions

Q. How can researchers address discrepancies in reported binding affinities (Ki values) of this compound across species?

- Methodological Answer : Variations in Ki values (e.g., 0.12 nM for human B1 vs. 1.7 nM for mouse B1) may stem from receptor polymorphisms or assay conditions. To resolve this:

- Standardize protocols : Use radioligand displacement assays with consistent membrane preparation methods.

- Cross-validate : Compare results with orthogonal techniques (e.g., calcium flux assays in transfected cells).

- Control variables : Maintain uniform temperature, pH, and ionic strength .

Q. What experimental strategies optimize the stability and bioavailability of this compound in in vivo studies?

- Methodological Answer :

- Formulation : Use lipid nanoparticles or PEGylation to prolong half-life.

- Delivery routes : Intravenous or intraperitoneal administration minimizes enzymatic degradation.

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .

Q. How can researchers analyze conflicting results in calcium signaling assays involving this compound?

- Methodological Answer : Contradictions in F/F0 ratios (e.g., variable peak amplitudes in neonatal rat neurons) may arise from:

- Concentration gradients : Titrate doses between 1–100 nM to establish a sigmoidal response curve.

- Antagonist co-treatment : Use R715 (B1 antagonist) to confirm receptor specificity.

- Data normalization : Express results as ΔF/F0 relative to baseline to reduce inter-experiment variability .

Data Integration and Interpretation

Q. How can researchers integrate findings on this compound with broader kinin pathway mechanisms?

- Methodological Answer :

- Pathway mapping : Use tools like STRING or KEGG to link B1 receptor activation to downstream effectors (e.g., NF-κB, COX-2).

- Cross-talk analysis : Investigate interactions with angiotensin or complement systems using dual-ligand assays.

- Transcriptomics : Perform RNA-seq on treated tissues to identify co-regulated genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.